molecular formula C7H6OS4 B14244627 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one CAS No. 183867-62-1

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one

Katalognummer: B14244627
CAS-Nummer: 183867-62-1
Molekulargewicht: 234.4 g/mol
InChI-Schlüssel: KWQOHCHVKIREBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is a sulfur-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one typically involves the cyclization of appropriate precursors containing sulfur atoms. Common synthetic routes may include:

    Cyclization of dithiols: Using dithiols and appropriate oxidizing agents to form the tetrathiepin ring.

    Sulfur insertion reactions: Inserting sulfur atoms into pre-formed carbon frameworks.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions with high yields and purity. These methods may include:

    Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalytic processes: Employing catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, thioethers.

    Substitution products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Wirkmechanismus

The mechanism of action of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiophene: A sulfur-containing heterocycle with similar structural features.

    Dibenzothiepin: Another sulfur-containing compound with a different ring structure.

    Thianthrene: A related compound with two sulfur atoms in the ring.

Uniqueness

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is unique due to its specific arrangement of sulfur atoms and the resulting chemical properties

Eigenschaften

CAS-Nummer

183867-62-1

Molekularformel

C7H6OS4

Molekulargewicht

234.4 g/mol

IUPAC-Name

5H-1,2,3,4λ4-benzotetrathiepine 4-oxide

InChI

InChI=1S/C7H6OS4/c8-12-5-6-3-1-2-4-7(6)9-10-11-12/h1-4H,5H2

InChI-Schlüssel

KWQOHCHVKIREBN-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2SSSS1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.